3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one
Description
3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one is a tertiary amine ketone derivative characterized by a 4-methylpiperidinyl group attached to a 2,2-dimethylpropan-1-one backbone. This compound is primarily utilized as a building block in organic synthesis, particularly for designing pharmacologically active molecules or metal complexes . Its structural features, including the rigid piperidine ring and sterically hindered amino group, may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9-4-6-13(7-5-9)10(14)11(2,3)8-12/h9H,4-8,12H2,1-3H3 |
InChI Key |
NYSXEAMZHWSJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)(C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperidine with 3-amino-2,2-dimethylpropanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Variations and Reactivity
- The target compound’s 4-methylpiperidine substituent provides a rigid, lipophilic scaffold compared to the more flexible pyrrolidine analog . This rigidity may enhance binding selectivity in drug design.
- Bulky derivatives like 5d exhibit significant antimicrobial activity, likely due to enhanced membrane disruption via hydrophobic aryl groups . The target compound lacks such substituents, suggesting divergent applications.
Synthetic Routes The target compound and its analogs are synthesized via Mannich reactions or Schiff base condensations (e.g., uses formaldehyde and amines) . For example, 3-amino-1-(benzimidazolyl)propan-1-one derivatives are prepared via reflux with amines and aldehydes .
Its simpler structure may prioritize it as an intermediate rather than an end-product.
Commercial Availability
- The target compound and its pyrrolidine analog are listed as discontinued by suppliers like CymitQuimica, indicating niche use or synthesis challenges . In contrast, antimicrobial derivatives (e.g., 5d) are actively researched .
Biological Activity
3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a ketone functional group, and a piperidine ring. Its molecular formula is , with a molecular weight of approximately 198.31 g/mol.
The compound's structure allows for versatile interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its potential therapeutic effects.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.31 g/mol |
| Functional Groups | Amino group, ketone, piperidine ring |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial and Antiviral Properties
Preliminary studies suggest that this compound may possess antimicrobial and antiviral properties , making it a candidate for further pharmacological exploration. The presence of the amino group enhances its ability to interact with various biomolecules, potentially leading to inhibition of microbial growth or viral replication.
Interaction with Enzymes and Receptors
The compound has been studied for its interactions with specific enzymes and receptors. For instance, it has shown potential as an acetylcholinesterase (AChE) inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies have indicated favorable binding interactions with key residues in AChE, suggesting that it may serve as a lead compound for developing new therapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their mechanisms:
- Molecular Docking Analysis : A study conducted on related piperidine derivatives demonstrated their efficacy as AChE inhibitors. The binding affinities were assessed using molecular dynamics simulations, revealing that certain ligands exhibited strong interactions with AChE residues critical for enzyme activity .
- ADME Profiling : Absorption, distribution, metabolism, and excretion (ADME) profiling of related compounds indicated favorable pharmacokinetic properties. This suggests that derivatives of this compound could be effectively absorbed and utilized within biological systems .
- Comparative Studies : Comparative analysis with FDA-approved drugs like donepezil and rivastigmine highlighted the potential of this compound class in treating cognitive impairments associated with Alzheimer’s disease through similar mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
